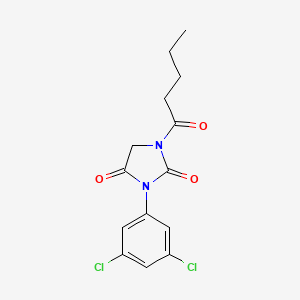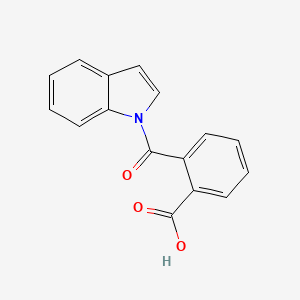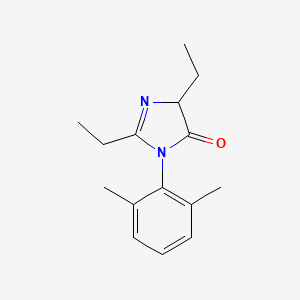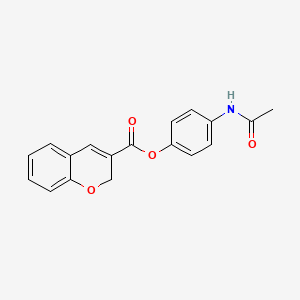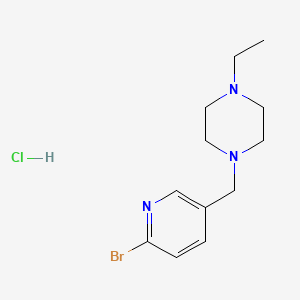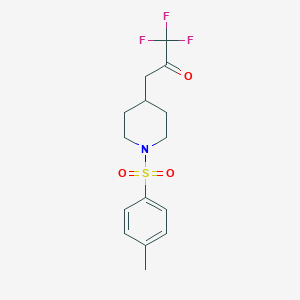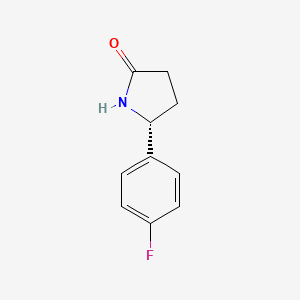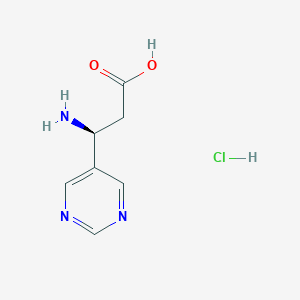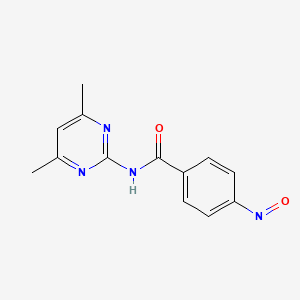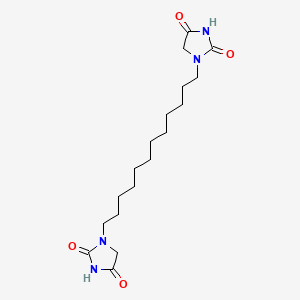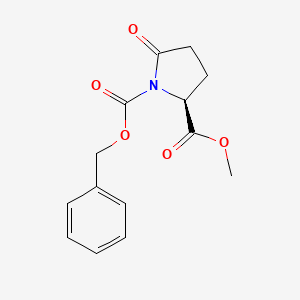
1-Benzyl 2-methyl (S)-5-oxopyrrolidine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl 2-methyl (S)-5-oxopyrrolidine-1,2-dicarboxylate is a chiral compound with significant applications in organic synthesis. It is often used as a building block in the synthesis of various biologically active molecules, including pharmaceuticals and agrochemicals. The compound’s structure features a pyrrolidine ring, which is a common motif in many natural products and synthetic drugs.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Benzyl 2-methyl (S)-5-oxopyrrolidine-1,2-dicarboxylate typically involves the reaction of N-benzyl-2-methylpyrrolidine with diethyl oxalate under basic conditions. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the desired product. The reaction conditions often include the use of a strong base such as sodium hydride or potassium tert-butoxide, and the reaction is typically carried out in an aprotic solvent like tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and real-time monitoring systems can help optimize reaction conditions and ensure consistent product quality. Additionally, the purification of the compound may involve techniques such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Benzyl 2-methyl (S)-5-oxopyrrolidine-1,2-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce a variety of functional groups, leading to diverse derivatives of the original compound.
Scientific Research Applications
1-Benzyl 2-methyl (S)-5-oxopyrrolidine-1,2-dicarboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used to study enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals, including drugs with anti-inflammatory, analgesic, and anticancer properties.
Industry: The compound is used in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl 2-methyl (S)-5-oxopyrrolidine-1,2-dicarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecule.
Comparison with Similar Compounds
Similar Compounds
1-Benzyl 2-methyl (S)-1,2-aziridinedicarboxylate: Another chiral compound with similar applications in organic synthesis.
1-Benzyl 2-methyl (S)-1,2-pyrrolidinedicarboxylate: A structurally related compound used in the synthesis of pharmaceuticals.
Uniqueness
1-Benzyl 2-methyl (S)-5-oxopyrrolidine-1,2-dicarboxylate is unique due to its specific structural features, which confer distinct reactivity and selectivity in chemical reactions. Its pyrrolidine ring and chiral center make it a valuable intermediate in the synthesis of complex molecules, providing advantages in terms of yield, purity, and ease of synthesis compared to similar compounds.
Properties
Molecular Formula |
C14H15NO5 |
|---|---|
Molecular Weight |
277.27 g/mol |
IUPAC Name |
1-O-benzyl 2-O-methyl (2S)-5-oxopyrrolidine-1,2-dicarboxylate |
InChI |
InChI=1S/C14H15NO5/c1-19-13(17)11-7-8-12(16)15(11)14(18)20-9-10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3/t11-/m0/s1 |
InChI Key |
MBOBZGBHABMDMC-NSHDSACASA-N |
Isomeric SMILES |
COC(=O)[C@@H]1CCC(=O)N1C(=O)OCC2=CC=CC=C2 |
Canonical SMILES |
COC(=O)C1CCC(=O)N1C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


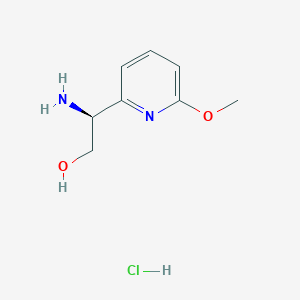
![5-Iodo-N-methyl-7-(propan-2-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B12941664.png)
